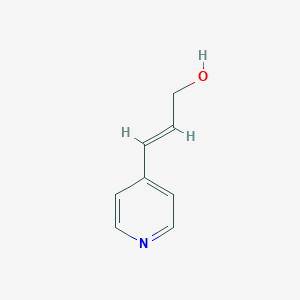
3-(4-Pyridyl)-2-propen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Pyridyl)-2-propen-1-ol: is an organic compound that features a pyridine ring attached to a propenol group. This compound is of interest due to its unique structure, which combines the aromatic properties of pyridine with the reactivity of an allylic alcohol. It is used in various fields, including organic synthesis, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
-
Aldol Condensation:
Reactants: 4-pyridinecarboxaldehyde and acetaldehyde.
Catalyst: Base such as sodium hydroxide.
Conditions: The reaction is typically carried out in an aqueous or alcoholic medium at room temperature.
Procedure: The aldehyde and acetaldehyde undergo aldol condensation to form 3-(4-pyridyl)-2-propen-1-ol.
-
Heck Reaction:
Reactants: 4-bromopyridine and allyl alcohol.
Catalyst: Palladium complex.
Conditions: The reaction is performed under an inert atmosphere at elevated temperatures.
Procedure: The Heck reaction couples the 4-bromopyridine with allyl alcohol to yield this compound.
Industrial Production Methods:
Industrial production of this compound typically involves large-scale aldol condensation due to its simplicity and cost-effectiveness. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions:
-
Oxidation:
Reagents: Potassium permanganate or chromium trioxide.
Conditions: Acidic or neutral medium.
Products: Oxidation of the allylic alcohol group to form 3-(4-pyridyl)-2-propenal.
-
Reduction:
Reagents: Sodium borohydride or lithium aluminum hydride.
Conditions: Anhydrous conditions.
Products: Reduction of the allylic alcohol group to form 3-(4-pyridyl)-2-propanol.
-
Substitution:
Reagents: Halogenating agents like thionyl chloride.
Products: Substitution of the hydroxyl group to form 3-(4-pyridyl)-2-propenyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in anhydrous ethanol.
Substitution: Thionyl chloride in anhydrous dichloromethane.
Major Products:
Oxidation: 3-(4-pyridyl)-2-propenal.
Reduction: 3-(4-pyridyl)-2-propanol.
Substitution: 3-(4-pyridyl)-2-propenyl chloride.
Applications De Recherche Scientifique
Chemistry:
Ligand Synthesis: Used as a precursor for synthesizing ligands in coordination chemistry.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.
Medicine:
Drug Development: Potential precursor for developing drugs targeting neurological pathways.
Industry:
Materials Science: Used in the synthesis of polymers and advanced materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 3-(4-pyridyl)-2-propen-1-ol involves its interaction with various molecular targets, primarily through its pyridine ring. The compound can act as a ligand, coordinating with metal centers in enzymes or catalysts. Its allylic alcohol group can undergo various chemical transformations, making it a versatile intermediate in synthetic pathways.
Comparaison Avec Des Composés Similaires
3-(3-Pyridyl)-2-propen-1-ol: Similar structure but with the pyridine ring at the 3-position.
3-(2-Pyridyl)-2-propen-1-ol: Pyridine ring at the 2-position.
3-(4-Pyridyl)-2-propanol: Reduced form of 3-(4-pyridyl)-2-propen-1-ol.
Uniqueness:
This compound is unique due to its specific positioning of the pyridine ring and the allylic alcohol group, which imparts distinct reactivity and coordination properties. This makes it particularly useful in applications requiring specific electronic and steric characteristics.
Propriétés
IUPAC Name |
(E)-3-pyridin-4-ylprop-2-en-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-7-1-2-8-3-5-9-6-4-8/h1-6,10H,7H2/b2-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUSHUQYGDYSIQ-OWOJBTEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1/C=C/CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
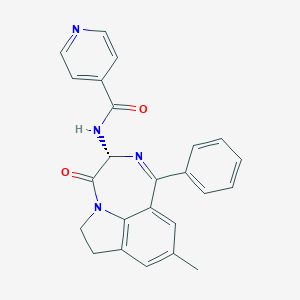
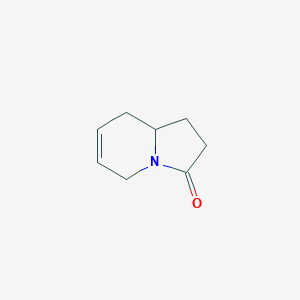
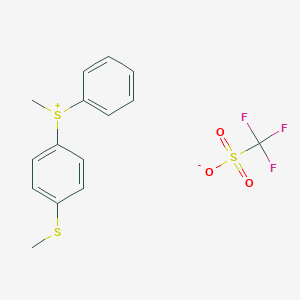
![2-[(3-Hydroxybenzoyl)amino]-2-methylpropanoic acid](/img/structure/B63733.png)
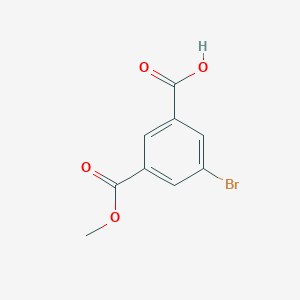
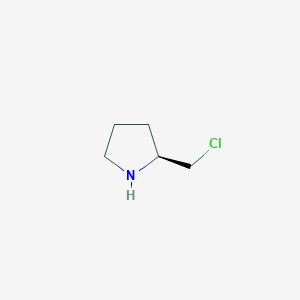
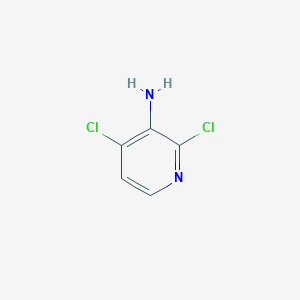
![4-Fluoro-7-methyl-6-nitro-1H-benzo[d]imidazole](/img/structure/B63747.png)
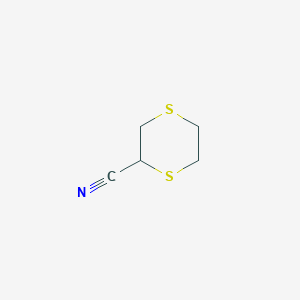
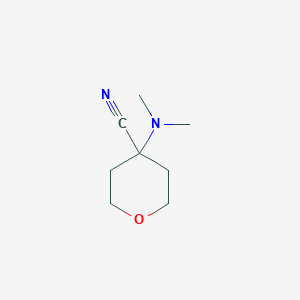
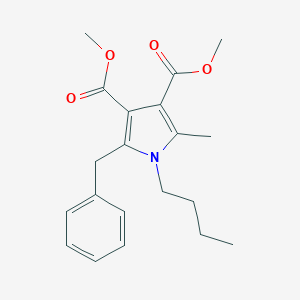
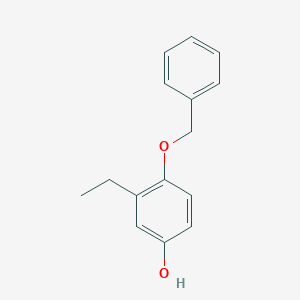

![7,7-Difluorotetrahydro-1H-Pyrrolo[1,2-c][1,3]Oxazol-3-One](/img/structure/B63761.png)
